molecular formula C31H29N5O7S B2480618 N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688059-64-5

N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No. B2480618
CAS RN: 688059-64-5
M. Wt: 615.66
InChI Key: QXVWQHXHABCDAH-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often studied for their potential in various applications, including medicinal chemistry and materials science. The structural complexity of this compound suggests it might have unique interactions at the molecular level, influencing its physical and chemical properties.

Synthesis Analysis

Synthesis approaches for compounds similar to the specified chemical involve multi-step reactions that include the formation of intermediate compounds, which are then further reacted to achieve the final product. Techniques such as palladium-catalyzed dearomatizing carbonylation and reactions involving amino groups and halides are common (Xu & Alper, 2015). The synthesis process is carefully designed to protect functional groups that are sensitive to the reaction conditions and to achieve high yields and purity levels.

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically involves X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule and the geometry around the central atoms. This information is crucial for understanding the compound's reactivity and interactions with other molecules (Liu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structural features often include nucleophilic substitution, addition reactions, and cyclization. These reactions are influenced by the presence of functional groups such as amides, ethers, and thioethers, which can undergo various chemical transformations under different conditions. The specific reactivity patterns of these functional groups are essential for the compound's application in synthesis and design of new molecules (Neil Mcintyre et al., 2010).

Scientific Research Applications

Synthesis and Biological Applications

  • Quinazoline Derivatives Synthesis

    The synthesis of quinazoline and its derivatives has been a subject of research due to their potential biological activities. Studies have developed various synthetic pathways to create complex quinazoline scaffolds that can serve as key intermediates for further chemical modifications. These methods include reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine, leading to the formation of methylthio and chloro derivatives with potential biological activities (Phillips & Castle, 1980).

  • Antitumor Activity

    Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, with certain compounds showing potency 1.5–3.0-fold more than the positive control 5-FU. This highlights the potential of quinazolinone derivatives in cancer therapy, where specific modifications can enhance their antitumor efficacy (Al-Suwaidan et al., 2016).

  • Antimicrobial Agents

    The exploration of quinazolinone-based compounds extends to antimicrobial applications as well. Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moieties have been synthesized and showed promising in vitro antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7S/c1-40-23-7-6-19(13-24(23)41-2)8-10-32-28(37)9-12-36-30(39)21-15-25-26(43-18-42-25)16-22(21)34-31(36)44-17-20-14-29(38)35-11-4-3-5-27(35)33-20/h3-7,11,13-16H,8-10,12,17-18H2,1-2H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWQHXHABCDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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